REACTION_SMILES
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[Br:15][N:16]1[C:17](=[O:18])[CH2:19][CH2:20][C:21]1=[O:22].[C:35]([Cl:36])([Cl:37])([Cl:38])[Cl:39].[CH3:1][C:2]([C:3](=[O:4])[NH:5][c:6]1[n:7][c:8]([CH3:12])[cH:9][cH:10][cH:11]1)([CH3:13])[CH3:14].[N:23]#[C:24][C:25]([N:26]=[N:27][C:28]([C:29]#[N:30])([CH3:31])[CH3:32])([CH3:33])[CH3:34]>>[CH3:1][C:2]([C:3](=[O:4])[NH:5][c:6]1[n:7][c:8]([CH2:12][Br:15])[cH:9][cH:10][cH:11]1)([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(NC(=O)C(C)(C)C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Type
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product
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Smiles
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CC(C)(C)C(=O)Nc1cccc(CBr)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |